Carbonodithioic acid, O,S-dimethyl ester
Overview
Description
Carbonodithioic acid, O,S-dimethyl ester, also known as dimethyl xanthate, is an organosulfur compound with the molecular formula C₃H₆OS₂. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used in the mining industry as a flotation agent for the extraction of minerals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonodithioic acid, O,S-dimethyl ester can be synthesized through the reaction of carbon disulfide with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CS2+CH3OH+NaOH→CH3OCS2Na+H2O
The intermediate sodium salt is then treated with methyl iodide to yield the final product:
CH3OCS2Na+CH3I→CH3OCS2CH3+NaI
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted xanthates and related compounds.
Scientific Research Applications
Carbonodithioic acid, O,S-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Widely used in the mining industry as a flotation agent for the extraction of metals such as gold, copper, and nickel.
Mechanism of Action
The mechanism of action of carbonodithioic acid, O,S-dimethyl ester involves its ability to form strong complexes with metal ions. This property is exploited in the mining industry for the selective extraction of metals. In biological systems, the compound can interact with thiol groups in proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
- Carbonodithioic acid, O,O-dimethyl ester
- Carbonodithioic acid, S,S-dimethyl ester
- Carbonodithioic acid, O,S-diethyl ester
Comparison: Carbonodithioic acid, O,S-dimethyl ester is unique in its ability to form stable complexes with metal ions, making it particularly useful in the mining industry. Compared to its O,O- and S,S-dimethyl ester counterparts, the O,S-dimethyl ester exhibits different reactivity and selectivity in chemical reactions, providing distinct advantages in various applications.
Properties
IUPAC Name |
O-methyl methylsulfanylmethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS2/c1-4-3(5)6-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABVNFAVENLDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173373 | |
Record name | Carbonodithioic acid, O,S-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19708-81-7 | |
Record name | O,S-Dimethyl carbonodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19708-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,S-dimethyl carbonodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019708817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonodithioic acid, O,S-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,S-dimethyl carbonodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O,S-dimethyl carbonodithioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU9AYK8TGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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